molecular formula C15H10BrF3O2 B2464153 5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde CAS No. 590360-00-2

5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde

Cat. No.: B2464153
CAS No.: 590360-00-2
M. Wt: 359.142
InChI Key: KPOACOWTGIHXFV-UHFFFAOYSA-N
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Description

5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde (CAS 590360-00-2) is a halogenated benzaldehyde derivative of significant interest in medicinal chemistry, particularly in the development of novel antibacterial compounds. With the molecular formula C 15 H 10 BrF 3 O 2 and a molecular weight of 359.14 g/mol , this compound serves as a versatile chemical intermediate. Its structure, featuring both bromine and a trifluoromethyl benzyloxy group, makes it a valuable precursor in organic synthesis . This compound is a key structural lead in the design and synthesis of benzyl guanidine derivatives, which have demonstrated potent in vitro antimicrobial activity against critical bacterial strains such as Staphylococcus aureus and Escherichia coli . Research highlights that analogs derived from this chemical scaffold exhibit promising results against methicillin-resistant Staphylococcus aureus (MRSA), a major drug-resistant pathogen . The proposed mechanism of action for these derivatives involves targeting the bacterial cell division protein FtsZ, a highly promising and validated target for antibacterial intervention that plays an essential role in the formation of the bacterial cell division complex . As a building block, this compound enables researchers to explore new antibiotic optimization strategies aimed at combating multidrug-resistant bacteria . Please handle with appropriate care, as this product is classified with the GHS signal word "Warning" and may cause serious eye irritation and allergic skin reactions . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-bromo-2-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF3O2/c16-13-4-5-14(11(7-13)8-20)21-9-10-2-1-3-12(6-10)15(17,18)19/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOACOWTGIHXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity .

Scientific Research Applications

5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde, a chemical compound with the molecular formula C₁₅H₁₀BrF₃O₂, has a molecular weight of 359.14 g/mol . It is utilized in organic synthesis and has shown potential in various applications, particularly in medicinal chemistry.

Chemical Reactions

5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde can undergo nucleophilic substitution reactions due to the presence of the bromine atom. The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols under appropriate conditions. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Use as an Intermediate

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds.

Synthesis of complex molecules

5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde is utilized as a precursor for developing pharmaceuticals, particularly in creating antimicrobial agents.

Material Science

5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde is used to synthesize novel copolymers with unique thermal properties and in the preparation of high-performance materials.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromine atom and a trifluoromethyl group enhances its versatility in synthetic applications and its potential as a pharmacophore .

Biological Activity

5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde (hereafter referred to as BTFB) is a synthetic organic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

BTFB has the molecular formula C15H10BrF3O2C_{15}H_{10}BrF_3O_2 and a molecular weight of 359.15 g/mol. The compound features a bromine atom and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.

The biological activity of BTFB is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that BTFB may function as an inhibitor of certain kinases or as a modulator of cell cycle progression.

Biological Activity Overview

  • Anticancer Activity
    • Recent studies have highlighted the potential of BTFB as an anticancer agent. For example, a compound structurally related to BTFB demonstrated significant inhibition of cell proliferation in cancer cell lines such as MCF-7 and HeLa. The IC50 values for these cell lines were reported at approximately 8.47 µM and 9.22 µM, respectively .
  • Mechanism of Action in Cancer Cells
    • The compound appears to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. This was evidenced by changes in cell cycle distribution and increased sub-G1 populations in flow cytometry analyses after treatment with BTFB .
  • Inhibition of Angiogenesis
    • BTFB has also been shown to inhibit angiogenesis, which is critical for tumor growth and metastasis. In vivo assays using the chick chorioallantoic membrane (CAM) model indicated that BTFB effectively reduced blood vessel formation in tumor tissues, suggesting its utility in cancer therapeutics .

Comparative Biological Activity

To better understand the efficacy of BTFB, it is beneficial to compare its biological activity against other compounds with similar structures:

Compound NameIC50 (µM)TargetMechanism
BTFB8.47 (MCF-7)UnknownApoptosis induction
Related Compound A9.0 (HeLa)MMP-2Enzyme inhibition
Related Compound B15.0 (MCF-7)UnknownCell cycle arrest

Case Studies

  • In Vitro Studies
    • In vitro studies have shown that treatment with BTFB leads to significant cytotoxic effects on various cancer cell lines, including MCF-7 and HeLa cells, with viability dropping significantly at concentrations above 10 µM after 72 hours of exposure .
  • In Vivo Studies
    • In vivo evaluations using animal models have demonstrated that BTFB can effectively inhibit tumor growth without significant toxicity to normal tissues, indicating a favorable therapeutic index .

Q & A

Q. What are the established synthetic routes for 5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde?

A common method involves nucleophilic aromatic substitution or alkylation. For example, reacting 5-bromo-2-hydroxybenzaldehyde with 3-(trifluoromethyl)benzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF. The reaction is typically stirred at room temperature under inert conditions (N₂), followed by precipitation in ice water and purification via recrystallization or chromatography . Alternative routes may use paraformaldehyde and MgCl₂/Et₃N systems for formylation, as seen in analogous bromo-salicylaldehyde syntheses .

Q. How can researchers characterize the purity and structure of this compound?

Key techniques include:

  • Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates and UV visualization .
  • Nuclear Magnetic Resonance (NMR): Confirm structure via ¹H/¹³C NMR, focusing on the aldehyde proton (~10 ppm), bromo-substituted aromatic signals, and trifluoromethyl group splitting patterns .
  • Mass Spectrometry (MS): Validate molecular weight (e.g., [M+H]⁺ peak at m/z ~359) .
  • Purity Analysis: High-performance liquid chromatography (HPLC) or melting point determination for crystalline products .

Q. What solvents and storage conditions are optimal for this compound?

The aldehyde group is oxidation-sensitive. Store at room temperature (RT) in airtight containers under inert gas (N₂/Ar). Common solvents for reactions include DMF, THF, or dichloromethane (DCM). For long-term storage, dissolve in anhydrous DCM or DMF and avoid light .

Advanced Research Questions

Q. How can this compound serve as a precursor for bioactive molecules?

The aldehyde group is a versatile handle for reductive amination (e.g., with 2-aminoethanol to form imines) or condensation reactions. For example, it has been used to synthesize inhibitors of deubiquitinating enzymes (DUBs) via coupling with boronic acids or amines . Oxime derivatives (e.g., benzaldehyde oximes) also show potential in agrochemical research, such as modulating plant anthocyanin pathways .

Q. What challenges arise in optimizing reaction yields, and how can they be addressed?

Key issues include:

  • Byproduct Formation: Competing O- vs. C-alkylation due to the phenolic oxygen’s nucleophilicity. Mitigate by using excess alkylating agent or phase-transfer catalysts .
  • Moisture Sensitivity: Hydrolysis of the trifluoromethylbenzyl group can occur. Ensure solvents (DMF, THF) are anhydrous, and reagents (MgCl₂, paraformaldehyde) are pre-dried .
  • Purification Difficulties: Use flash chromatography (e.g., silica gel, 0–10% MeOH in DCM) or recrystallization from ethanol/water mixtures .

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity?

The -CF₃ group deactivates the benzyl ring, directing electrophilic substitutions to specific positions. For example, in Suzuki-Miyaura couplings, boronic acids preferentially react at the bromo site, leaving the trifluoromethylbenzyloxy group intact . Computational studies (DFT) can predict regioselectivity in cross-coupling reactions.

Q. What analytical methods resolve contradictions in spectral data for derivatives?

Discrepancies in NMR or MS data may arise from rotamers (e.g., oxime isomers) or residual solvents. Strategies include:

  • Variable-Temperature NMR: Identify dynamic processes by analyzing signal splitting at different temperatures.
  • 2D NMR (COSY, HSQC): Assign ambiguous proton-carbon correlations .
  • High-Resolution MS (HRMS): Confirm exact mass to distinguish isobaric impurities .

Methodological Considerations

Q. How to design experiments for synthesizing novel derivatives?

  • Aldol Condensation: React the aldehyde with ketones/esters under basic conditions (e.g., NaOH/EtOH) to form α,β-unsaturated carbonyl compounds.
  • Reductive Amination: Use NaBH₄ or NaBH(OAc)₃ with primary/secondary amines to generate benzylamine derivatives .
  • Oxime Formation: Treat with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water under reflux .

Q. What are the best practices for scaling up synthesis?

  • Solvent Selection: Replace DMF with less toxic solvents (e.g., acetonitrile) for easier recycling.
  • Catalyst Optimization: Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for cross-coupling efficiency .
  • Process Monitoring: Use in-situ IR or Raman spectroscopy to track reaction progress in real time.

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